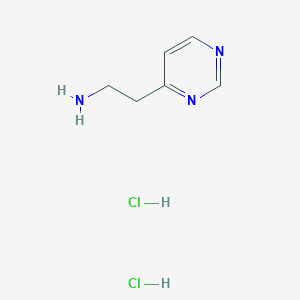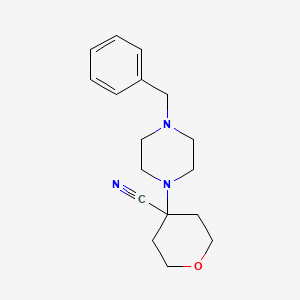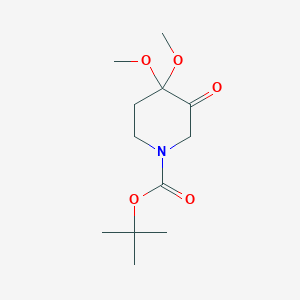
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride
Vue d'ensemble
Description
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C10H11ClFNO . It is extensively used in scientific research due to its diverse applications. This compound exhibits exceptional potential in drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride consists of a four-membered azetidine ring attached to a phenyl ring through a methanone group . The phenyl ring carries a fluorine atom . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride has a molecular weight of 215.65 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is used in the synthesis of various fluorinated compounds. The presence of the fluorine atom is crucial as it can significantly alter the chemical and biological properties of molecules, making them valuable in pharmaceuticals and agrochemicals .
Building Blocks for Drug Development
This compound serves as a building block in drug development, particularly in the creation of small molecule drugs. Its structure is beneficial for constructing complex molecules that can interact with biological targets .
Medicinal Chemistry Research
In medicinal chemistry, this compound is utilized for the design and discovery of new therapeutic agents. Its unique structure allows for the exploration of novel interactions within biological systems .
Pharmacological Studies
The compound is involved in pharmacological studies to understand its interaction with various enzymes and receptors. This helps in determining its potential as a lead compound for drug development .
Chemical Biology
In chemical biology, it is used to study the chemical processes within and relating to living organisms. By modifying the compound, researchers can probe different biochemical pathways .
Material Science
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can be used in material science to develop new materials with specific properties, such as increased resistance to degradation or improved thermal stability .
Analytical Chemistry
This compound can act as a standard or reagent in analytical chemistry for the quantification and identification of various substances through techniques like chromatography or spectroscopy .
Bioconjugation Techniques
It can be employed in bioconjugation techniques where it is attached to biomolecules for the purpose of labeling or modifying their function, which is essential in biological research and diagnostics .
Propriétés
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTNUTUZJIUEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)









![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)


